molecular formula C8H9ClN2O B103718 1-(2-Chlorophenyl)-3-methylurea CAS No. 15500-96-6

1-(2-Chlorophenyl)-3-methylurea

Cat. No.: B103718
CAS No.: 15500-96-6
M. Wt: 184.62 g/mol
InChI Key: NFUCGJBURDOBPQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-methylurea is a substituted urea derivative of interest in chemical and environmental research. While specific studies on this isomer are less common than its 3,4-dichlorophenyl counterpart, its structure suggests significant utility in agrochemical science. Urea derivatives are widely employed to study key drug-target and inhibitor-target interactions due to the urea functionality's capacity to form multiple stable hydrogen bonds . Related phenylurea compounds are established inhibitors of photosynthesis, specifically blocking electron transport at the photosystem II complex by binding to the QB plastoquinone site . Research on transformation products of similar herbicides, such as diuron, indicates that metabolites like 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) retain a specific mode of toxic action in algal models, highlighting the importance of these compounds in environmental toxicology and degradation pathway studies . Consequently, this compound serves as a valuable chemical tool for investigating herbicide mechanisms, environmental fate, and the ecotoxicological profile of urea-based compounds and their degradation products. This product is intended for research use by qualified laboratory personnel only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCGJBURDOBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165792
Record name 1-(2-Chlorophenyl)-3-methylurea
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15500-96-6
Record name 1-(2-Chlorophenyl)-3-methylurea
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Record name 1-(2-Chlorophenyl)-3-methylurea
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Record name 1-(2-CHLOROPHENYL)-3-METHYLUREA
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Record name 1-(2-CHLOROPHENYL)-3-METHYLUREA
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Computational Chemistry and Molecular Modeling Studies of 1 2 Chlorophenyl 3 Methylurea

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the behavior of 1-(2-chlorophenyl)-3-methylurea. These calculations provide a framework for analyzing its electronic structure and conformational possibilities.

Hartree-Fock (HF) Methods for Conformational Analysis

Hartree-Fock (HF) theory, while an older and less sophisticated method than DFT, remains a valuable tool for initial conformational analysis. HF calculations can provide a baseline understanding of the different spatial arrangements, or conformers, of this compound. By systematically rotating the rotatable bonds—specifically, the C-N bonds of the urea (B33335) bridge and the C-C bond connecting the phenyl ring—a potential energy surface can be mapped out. This analysis helps identify the most stable, low-energy conformations of the molecule, which are the most likely to be observed experimentally.

Evaluation of Basis Sets and Functionals in Urea Systems

The accuracy of DFT and HF calculations is highly dependent on the choice of the functional and basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org For urea-containing systems, a variety of functionals and basis sets have been evaluated to determine the most reliable combinations.

Studies on similar urea derivatives have shown that hybrid functionals like B3LYP and M06-2X often provide a good balance between computational cost and accuracy for predicting geometries and electronic properties. researchgate.netreddit.com The choice of basis set is also critical. Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G, are commonly used. wikipedia.org The inclusion of polarization (*) and diffuse (++) functions is often necessary to accurately describe the non-covalent interactions and the electronic distribution in molecules with heteroatoms like oxygen, nitrogen, and chlorine. wikipedia.org For instance, research on urea-kaolinite systems highlighted that the TPSSTPSS functional with a 6-311G basis set provided good agreement with experimental results. ugm.ac.idresearchgate.net

FunctionalDescriptionCommon Application
B3LYP A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. reddit.comWidely used for a broad range of molecular systems due to its balance of accuracy and efficiency. reddit.com
M06-2X A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions. researchgate.netRecommended for systems where non-covalent interactions are important. researchgate.net
TPSSTPSS A meta-GGA functional.Shown to provide good agreement with experimental data in some solid-state and surface interactions involving urea. ugm.ac.idresearchgate.net
Basis SetDescriptionKey Features
6-31G *A split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. wikipedia.orgProvides a reasonable description of molecular geometries.
6-311++G **A larger triple-split valence basis set with diffuse functions on all atoms and polarization functions on all atoms. wikipedia.orgOffers improved accuracy for systems with anions, lone pairs, and for calculating properties like electron affinity and proton affinity.

Molecular Geometry Optimization and Conformational Landscapes

The optimization of the molecular geometry of this compound is a crucial step in its computational analysis. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Illustrative Data Table for Optimized Geometry of this compound (Global Minimum) (Note: This data is illustrative and based on typical bond lengths and angles for similar molecules, as specific computational results for this compound were not found in the initial search.)

ParameterValue
Bond Lengths (Å)
C=O1.25
C(O)-N(phenyl)1.38
C(O)-N(methyl)1.36
C(phenyl)-Cl1.74
N(methyl)-C(methyl)1.45
Bond Angles (°) **
O=C-N(phenyl)122.0
O=C-N(methyl)121.5
N(phenyl)-C-N(methyl)116.5
Dihedral Angles (°) **
Cl-C-C-N180.0 (anti-periplanar)
C(phenyl)-N-C(O)-N-20.0 (non-planar)

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. numberanalytics.com

For this compound, the HOMO is likely to be localized on the electron-rich chlorophenyl ring and the urea moiety, while the LUMO may be distributed over the carbonyl group and the aromatic ring. Analysis of the FMOs can help predict how this molecule will interact with other species, such as in biological systems or in chemical reactions.

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Illustrative FMO Data and Reactivity Indices for this compound (Note: This data is illustrative and based on typical values for similar organic molecules.)

ParameterValue (eV)
EHOMO -6.5
ELUMO -1.2
HOMO-LUMO Gap 5.3
Ionization Potential (I) 6.5
Electron Affinity (A) 1.2
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65

Prediction of Molecular Interactions and Binding Modes

Computational modeling can be used to predict how this compound might interact with other molecules, such as biological macromolecules like proteins or nucleic acids. The urea functional group is a classic hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen).

Molecular docking simulations can be performed to predict the preferred binding orientation of this compound within a protein's active site. These simulations take into account the shape complementarity and the intermolecular forces, such as:

Hydrogen Bonds: The N-H groups of the urea can form hydrogen bonds with acceptor atoms (like oxygen or nitrogen) on a binding partner. The carbonyl oxygen can act as a hydrogen bond acceptor.

Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, a type of non-covalent interaction with a nucleophilic region on another molecule.

π-π Stacking: The chlorophenyl ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein.

Hydrophobic Interactions: The methyl group and the phenyl ring can form favorable hydrophobic interactions with nonpolar regions of a binding site.

By analyzing the predicted binding modes and the associated interaction energies, researchers can gain insights into the potential biological activity of this compound and guide the design of new molecules with improved properties. For example, studies on related urea-containing compounds have highlighted the importance of intermolecular hydrogen bonds in their crystal structures and potential biological interactions. researchgate.net

Computational Insights into Enantiomeric Properties

While experimental investigation into the enantiomeric properties of this compound is not extensively documented in publicly available literature, computational chemistry and molecular modeling offer powerful tools to predict and understand its stereochemical behavior. The presence of a chiral center in its structure, which would arise if a substituent were present on the methyl group or if the molecule adopted a stable, non-planar conformation that was chiral, would give rise to enantiomers. For the purpose of this section, we will consider a hypothetical chiral variant to explore the application of computational methods. These theoretical studies can provide significant insights into the molecule's conformational landscape, the energetic differences between its enantiomers, and their potential interactions with chiral environments.

Computational approaches such as Density Functional Theory (DFT) are instrumental in this context. DFT calculations can be employed to determine the optimized geometries of the (R)- and (S)-enantiomers of a chiral derivative of this compound. These calculations would likely reveal that the enantiomers possess identical bond lengths, bond angles, and dihedral angles, as expected for mirror images.

A key area of investigation for enantiomers is their interaction with plane-polarized light, leading to optical rotation. DFT can be used to calculate the specific rotation of each enantiomer. researchgate.net It is a fundamental principle that enantiomers rotate plane-polarized light to an equal but opposite degree. Therefore, the calculated specific rotation for the (R)- and (S)-enantiomers would be expected to be equal in magnitude and opposite in sign.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the enantiomers in different solvent environments. preprints.org These simulations model the movements of atoms and molecules over time, providing a detailed view of the conformational flexibility and intermolecular interactions. preprints.org For instance, an MD simulation could reveal the stability of different conformers and the potential for intramolecular hydrogen bonding between the urea moiety and the chlorophenyl ring.

Furthermore, computational docking studies can predict the differential interactions of the enantiomers with a chiral stationary phase, which is crucial for developing enantioselective chromatographic separation methods. nih.govnih.gov By simulating the binding of each enantiomer to a chiral selector, it is possible to estimate the binding affinities and identify the key intermolecular interactions—such as hydrogen bonds, π-π stacking, and steric hindrance—that govern chiral recognition. nih.gov These insights are invaluable for the rational design of separation protocols.

To illustrate the type of data that would be generated from such computational studies, the following tables provide hypothetical results for a chiral derivative of this compound.

Table 1: Hypothetical Calculated Properties of Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Relative Energy (kcal/mol) 0.000.00
Calculated Specific Rotation [α]D -25.5°+25.5°
Dipole Moment (Debye) 3.53.5

This table illustrates that for a pair of enantiomers, the relative energies and scalar properties like the dipole moment are identical, while the specific rotation is equal and opposite.

Table 2: Hypothetical Binding Energies with a Chiral Selector

EnantiomerChiral SelectorBinding Energy (kcal/mol)
(R)-Enantiomer Cellulose-based CSP-7.2
(S)-Enantiomer Cellulose-based CSP-6.5

This table demonstrates how computational docking can predict the difference in binding energy between two enantiomers and a chiral stationary phase (CSP), suggesting which enantiomer would be more strongly retained during chromatography.

Structure Activity Relationship Sar Investigations of 1 2 Chlorophenyl 3 Methylurea and Its Derivatives

Impact of Halogenation at the Phenyl Ring on Biological Activity

Halogenation of the phenyl ring is a critical determinant of the biological activity in phenylurea derivatives. The type of halogen, its position, and the degree of substitution can profoundly alter the compound's potency and spectrum of activity. The chlorine atom on an aromatic ring is generally non-reactive and is carried to the site of action, where it can influence binding efficiency through electronic and steric effects. researchgate.net

Research on related compounds has demonstrated a clear hierarchy in the biological impact of different halogens. For instance, in a series of 3-haloacylamino phenylureas, the order of anticancer potency was found to be Iodine > Bromine > Chlorine > Fluorine. researchgate.net Another study noted that replacing a bromine atom with a chlorine atom resulted in a significant decrease in mitotic blocking activity, highlighting the specific contribution of the halogen's properties. researchgate.net The position of the halogen is also paramount; only substitutions at the meta-position (position 3) of the phenyl ring conferred relevant antitumor activity in certain series. researchgate.net

Furthermore, the presence of multiple halogen substituents can enhance activity. For example, a derivative with a 3,4-dichlorophenyl group showed notable antitumor activity. researchgate.net This suggests that the electronic and lipophilic character imparted by specific halogenation patterns is key to molecular recognition and biological response.

Table 1: Effect of Phenyl Ring Halogenation on Biological Activity of Phenylurea Derivatives

Compound/Substitution Observation Biological Activity Context Citation
3-Haloacylamino Phenylureas Potency order: I > Br > Cl > F Anticancer researchgate.net
Bromine vs. Chlorine Substitution Replacing bromine with chlorine significantly decreased activity. Mitotic Blocking researchgate.net
3,4-Dichlorophenyl Moiety Conferred potent antitumor activity. Anticancer researchgate.net

Role of the Methyl Group Substitution on the Urea (B33335) Moiety

The substitution on the nitrogen atoms of the urea moiety significantly influences the conformational preferences of the molecule, which in turn affects its biological properties. nih.gov The introduction of a methyl group to a nitrogen atom of the urea linkage, as seen in 1-(2-Chlorophenyl)-3-methylurea, can disrupt the planarity of the molecule. nih.gov

In N,N'-diphenylureas, the unsubstituted molecule often adopts a planar, trans-trans conformation. However, the addition of a methyl group can induce a steric clash that forces a shift away from this planar structure. nih.gov This conformational change can have significant consequences for the molecule's physicochemical properties and its interaction with biological targets. For example, the N-methylation of a naphthyl urea derivative led to a 110-fold increase in solubility, which was attributed to the disruption of the planar conformation. nih.gov This strategy of using N-methylation to switch stereochemistry and conformation is considered an attractive tool in molecular design. nih.gov In some contexts, a proper alkyl substitution on the N'-position was found to potentially enhance anticancer activity. researchgate.netnih.gov

Table 2: Influence of N-Methylation on Phenylurea Derivative Properties

Feature Unsubstituted Diarylurea N-Methylated Diarylurea Impact of Methylation Citation
Conformation Generally planar, trans-trans Non-planar, cis-cis conformation prompted Disrupts planarity, alters stereochemistry nih.gov
Solubility Lower Significantly Increased (e.g., 110-fold) Enhances solubility nih.gov

| Biological Activity | N'-substituent not essential, but... | Proper alkyl substitution may enhance activity | Modulates anticancer potency | researchgate.netnih.gov |

Influence of Substituents on the Aromatic Ring on Biological Potency and Selectivity

Beyond halogenation, other substituents on the aromatic ring play a crucial role in modulating biological potency and selectivity. The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—and their position on the ring can fine-tune the molecule's interaction with its target.

For example, the introduction of hydroxyl groups on the phenyl ring has been shown to reduce antiproliferative activities, potentially by decreasing the permeability of the cell membrane. nih.gov Conversely, a methoxy (B1213986) group, as seen in a compound with a 4-chloro-3-(trifluoromethyl)phenyl terminal ring, was part of a structure with the highest potency and broad-spectrum anticancer activity in one study. researchgate.net However, in another context, a strong π-electron-delocalizing 4-methoxyphenyl (B3050149) group led to a significant reduction in activity against certain enzymes. researchgate.net

The position of the substituent is also critical. In one series of diphenyl urea derivatives, a meta-chloro group resulted in several-fold more potent α-glucosidase inhibition compared to a para-fluoro substituent. nih.gov Interestingly, moving the fluoro group from the para to the meta position enhanced its inhibitory activity. nih.gov In contrast, a nitro group substituent at the C-3 position of the aromatic ring was generally found to decrease antiproliferative activity. nih.gov These findings underscore the complex interplay between substituent type, position, and the specific biological target.

Table 3: Effect of Various Aromatic Ring Substituents on Biological Activity

Substituent Position Observation Biological Activity Context Citation
Hydroxyl (-OH) Phenyl Ring Reduced activity Antiproliferative nih.gov
Nitro (-NO2) C-3 Generally decreased activity Antiproliferative nih.gov
Methoxy (-OCH3) para Good anti-α-glucosidase potential α-Glucosidase Inhibition nih.gov
Chloro (-Cl) meta More potent inhibition than para-fluoro α-Glucosidase Inhibition nih.gov

Stereochemical Effects on Activity and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on biological activity. nih.gov Since biological targets like receptors and enzymes are themselves chiral, they can exhibit differential binding affinities for the stereoisomers (enantiomers or diastereomers) of a drug molecule. This phenomenon is known as chiral recognition. nih.govrsc.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to describe the relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding drug design and optimization. nih.govnih.gov

Several QSAR studies have been performed on phenylurea derivatives and related compounds to elucidate the structural requirements for their biological effects. nih.govresearchgate.net These analyses often reveal that lipophilicity (the tendency of a compound to dissolve in fats, oils, and lipids) is a key driver of activity. nih.gov For example, a QSAR analysis of phenylurea-substituted 2,4-diamino-pyrimidines as anti-malarial agents pointed to lipophilicity as a primary factor for improved activity. nih.gov

Another 3D-QSAR study on sulfonylurea derivatives indicated that having a bulky group at a specific position on a pyrimidine (B1678525) ring and an electropositive group on the benzene (B151609) ring would be favorable for fungicidal activities. researchgate.net These models translate complex structure-activity data into predictive tools, enabling a more rational and efficient search for lead compounds. nih.gov

Mechanistic Investigations and Cellular Pathway Modulation by 1 2 Chlorophenyl 3 Methylurea Analogues

Target Identification and Validation in Biological Systems

The biological activity of 1-(2-Chlorophenyl)-3-methylurea analogues stems from their ability to interact with a range of molecular targets. These interactions have been characterized through extensive enzyme inhibition studies, receptor binding assays, and evaluation of their effects on ion channels.

Enzyme Inhibition Studies (e.g., Kinase Inhibition, Urease Interactions)

Phenylurea derivatives have been identified as potent inhibitors of several enzyme families, most notably kinases and ureases. For instance, certain N-pyrazole-N'-aryl ureas have been shown to be effective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography studies revealed that these compounds bind to a specific conformation of the kinase, with the urea (B33335) moiety forming crucial hydrogen bonds with the enzyme's active site. nih.gov Specifically, both urea NH groups interact with the side chain of glutamic acid 71, while the carbonyl group forms a hydrogen bond with the backbone amide of aspartic acid 168. nih.gov

In the context of breast cancer, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were designed to dually inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways. nih.gov Mechanistic studies demonstrated that these compounds effectively inhibited the phosphorylation of key downstream targets like S6K and Akt, confirming their kinase-inhibiting properties. nih.gov

Receptor Ligand Binding and Functional Assays

The interaction of phenylurea compounds with various receptors has been explored through radioligand binding assays. These assays are instrumental in determining the affinity and selectivity of a compound for a specific receptor. For example, the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, has been a target of interest. nih.gov Radioligand binding assays using ligands like 3HMK801 can elucidate the modulatory effects of compounds on the NMDA receptor complex, differentiating between agonists and antagonists at the glycine (B1666218) binding site. nih.gov While direct binding data for this compound on specific receptors is not extensively detailed in the provided context, the general methodology is well-established for this class of compounds.

Ion Channel Modulatory Effects

The modulation of ion channels represents another avenue through which phenylurea analogues can exert their biological effects. Mitochondrial ion channels, for example, are crucial for maintaining cellular homeostasis, and their dysregulation is implicated in various diseases. nih.gov While specific data on this compound is limited, the broader class of compounds is known to interact with channels like the voltage-dependent anion channel (VDAC). nih.gov For instance, certain bioactive compounds have been shown to target VDAC-1, leading to a reduction in cell energy metabolism and subsequent apoptosis. nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for phenylurea derivatives is often linked to their ability to disrupt fundamental cellular processes. In triple-negative breast cancer (TNBC) cell lines, a biphenyl (B1667301) urea-based analogue was found to induce cytotoxicity by generating superoxide, a reactive oxygen species (ROS). nih.gov This increase in ROS was dose-dependent and a key component of the compound's apoptotic mechanism. nih.gov Furthermore, this lead compound was shown to suppress mitochondrial respiration, specifically oxidative phosphorylation (OXPHOS), in a time-dependent manner, ultimately leading to a collapse of cellular energy production. nih.gov This modulation of ATP synthesis sensitizes the cancer cells to treatment. nih.gov

Analysis of Cellular Pathway Perturbations (e.g., cell cycle, apoptosis-related proteins)

A significant consequence of the molecular interactions of this compound analogues is the perturbation of critical cellular pathways, particularly those governing cell cycle progression and apoptosis.

In studies on renal medullary cells, high concentrations of urea were found to induce a delay in the G2/M phase of the cell cycle and slow the transit through the S phase. capes.gov.br This cell cycle disruption was accompanied by the induction of apoptosis, as evidenced by morphological changes, DNA fragmentation, and the activation of caspase-3. capes.gov.br

Similarly, in colorectal cancer cells, certain compounds have been shown to induce cell cycle arrest and apoptosis. nih.gov This was associated with an increase in the expression of the pro-apoptotic proteins p53 and p21, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis via the intrinsic mitochondrial pathway is a common theme. nih.gov This pathway is often triggered by the depolarization of the mitochondrial membrane and can be initiated by the upregulation of pro-apoptotic proteins like Harakiri, which in turn inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov

The representative compound 9i from a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives was shown to induce apoptosis in breast cancer cells and significantly inhibit their migration. nih.gov

Comparative Analysis with Known Modes of Action of Related Phenylurea Compounds (e.g., Photosystem II Inhibitors)

Many phenylurea compounds are well-known for their herbicidal activity, which stems from their ability to inhibit photosynthesis. researchgate.net Specifically, they act as inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. researchgate.netnih.govresearchgate.net These herbicides bind to the QB site on the D1 protein of PSII, thereby blocking electron flow. nih.gov Molecular modeling studies have shown that the phenylurea moiety binds in a cleft, forming hydrogen bonds with amino acid residues such as serine 264 and alanine (B10760859) 251. nih.gov This disruption of electron transport leads to the formation of reactive oxygen species and subsequent cell damage. researchgate.net

This established mechanism of action in plants provides a valuable comparative framework for understanding the effects of phenylurea analogues in other biological systems. The ability to interact with specific protein binding pockets and disrupt electron transport or signaling cascades appears to be a conserved feature of this chemical class, albeit with different molecular targets in different organisms.

Preclinical Pharmacokinetic and Biotransformation Studies of 1 2 Chlorophenyl 3 Methylurea Analogues

Absorption and Distribution Characteristics in Experimental Systems

The absorption and distribution of phenylurea compounds, including analogues of 1-(2-Chlorophenyl)-3-methylurea, are influenced by their physicochemical properties, such as lipophilicity. Generally, these compounds are readily absorbed after oral administration. orst.edu

Following absorption, these compounds are distributed to various tissues. Studies with structurally related phenylurea herbicides have shown that distribution can occur in the liver, kidneys, fat, and muscle. orst.edu For instance, after oral administration of a novel diuretic urea (B33335) transporter inhibitor in rats, the compound was rapidly and extensively distributed into thirteen tissues, with higher concentrations detected in the stomach, intestine, liver, kidney, and bladder. nih.gov This suggests that the gastrointestinal tract is a primary site of absorption, and the liver and kidneys are key organs for distribution and potential metabolism and excretion. nih.gov The extent of tissue distribution is a critical factor in determining both the efficacy and potential toxicity of a compound.

Metabolic Pathways and Identification of Metabolites

The biotransformation of this compound analogues is a complex process involving several key metabolic pathways. These reactions primarily aim to increase the water solubility of the compound, facilitating its excretion from the body. The major metabolic transformations observed for this class of compounds are oxidative N-demethylation, aromatic hydroxylation, and hydrolytic cleavage. nih.govnih.gov

Oxidative N-Demethylation Processes

A primary metabolic route for N-methyl-substituted phenylureas is oxidative N-demethylation. nih.govresearchgate.net This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key enzyme in human liver microsomes. nih.govacs.orgresearchgate.net The process involves the removal of the methyl group from the urea side chain, leading to the formation of N-demethylated metabolites. nih.gov Studies with the herbicide chlortoluron have shown the formation of N-monodemethylated and N-didemethylated products. nih.gov The efficiency of N-demethylation can be influenced by the specific substituents on the phenyl ring. nih.gov

Aromatic Hydroxylation

Another significant metabolic pathway is the hydroxylation of the aromatic ring. nih.gov This reaction, also primarily mediated by CYP enzymes, introduces a hydroxyl group onto the chlorophenyl ring, further increasing the polarity of the molecule. acs.orgnih.gov The position of hydroxylation can be influenced by the existing substituents on the ring. fiveable.me For the herbicide chlortoluron, a benzylic alcohol metabolite and a phenol (B47542) metabolite have been identified in microsomal incubations. acs.org Similarly, the metabolism of diuron (B1670789) can lead to the formation of hydroxylated metabolites. nih.gov This process is a common detoxification pathway for many xenobiotics. nih.gov

In Vitro Metabolic Stability and Enzyme Induction Studies (e.g., Liver Microsomal Fractions)

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. researchgate.netspringernature.com These studies typically utilize liver microsomal fractions or hepatocytes from various species, including humans, rats, and dogs, to assess the rate of metabolism. researchgate.netbioduro.com For phenylurea herbicides, liver microsomes have been extensively used to study phase I metabolic reactions, such as N-demethylation and hydroxylation, which are primarily catalyzed by CYP enzymes. nih.govacs.orgnih.govflinders.edu.au

The metabolic stability of a compound is often expressed as its half-life (t½) and intrinsic clearance (CLint) in the in vitro system. bioduro.com Compounds with high metabolic stability have a longer half-life and lower clearance, suggesting they may persist longer in the body, whereas compounds with low stability are rapidly metabolized. researchgate.net Studies with chlortoluron in human liver microsomes have demonstrated its metabolism into several products, indicating its susceptibility to biotransformation. nih.gov The metabolic stability data is vital for selecting promising drug candidates for further development. nih.gov

ParameterDescriptionTypical SystemRelevance
Half-life (t½) Time taken for the concentration of the parent compound to reduce by half.Liver microsomes, HepatocytesPredicts duration of action and dosing frequency.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug.Liver microsomes, HepatocytesUsed to predict in vivo hepatic clearance.
Metabolite Identification Characterization of the chemical structures of metabolites.LC-MS/MS analysis of incubatesUnderstanding the biotransformation pathways and potential for active or toxic metabolites.

This table provides a general overview of parameters assessed in in vitro metabolic stability studies for phenylurea compounds.

Excretion Profiles of Parent Compound and Metabolites

Excretion RouteDescriptionKey Metabolites (based on analogues)
Renal (Urine) Elimination of water-soluble metabolites via the kidneys.Demethylated, hydroxylated, and conjugated metabolites. nih.gov
Fecal Elimination of unabsorbed parent compound and metabolites excreted in bile.Parent compound and less polar metabolites. orst.edu

This table summarizes the primary excretion routes for phenylurea compounds based on data from analogous structures.

Advanced Analytical Methodologies for the Research and Characterization of 1 2 Chlorophenyl 3 Methylurea

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential laboratory technique for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For a compound like 1-(2-Chlorophenyl)-3-methylurea, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of phenylurea compounds due to their thermal instability, which often makes gas chromatography unsuitable. newpaltz.k12.ny.us HPLC utilizes a liquid mobile phase to transport the sample through a column packed with a solid adsorbent material (stationary phase).

In a typical analysis of phenylurea compounds, a reversed-phase C18 column is used. chromatographyonline.comnih.gov This column has a nonpolar stationary phase, and a polar mobile phase is used to elute the compounds. A common mobile phase is a mixture of acetonitrile (B52724) and water, often in a gradient or isocratic elution, at a flow rate of around 1.0 mL/min. chromatographyonline.comnih.gov Detection is frequently accomplished using an ultraviolet (UV) detector, with monitoring at wavelengths between 210 and 245 nm. chromatographyonline.comnih.gov The method's sensitivity allows for the determination of phenylurea compounds at very low concentrations. chromatographyonline.com

Below is a table representing typical HPLC conditions for the analysis of phenylurea compounds.

Table 1: Representative HPLC Parameters for Phenylurea Analysis

Parameter Value/Type Source(s)
Column C18 Reversed-Phase chromatographyonline.comnih.gov
Mobile Phase Acetonitrile/Water chromatographyonline.comnih.govnih.gov
Elution Mode Isocratic or Gradient chromatographyonline.comnih.gov
Flow Rate 1.0 mL/min chromatographyonline.comnih.gov
Detector UV-Diode Array Detector (DAD) chromatographyonline.comnih.gov
Detection Wavelength 210-245 nm chromatographyonline.comnih.gov

| Temperature | Ambient | chromatographyonline.com |

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), specialized chiral separation techniques are necessary. Although this compound itself is not chiral, related phenylurea structures can be. Chiral HPLC is the predominant method for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. nih.govphenomenex.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in resolving a wide range of chiral compounds. nih.govphenomenex.com Another approach involves using cyclodextrin-based CSPs, which separate enantiomers based on how well they fit into the chiral cavity of the cyclodextrin (B1172386) molecule. phenomenex.com The choice of mobile phase, typically mixtures of alkanes like n-hexane and alcohols, is critical for achieving optimal selectivity. chromatographyonline.com

Gas Chromatography (GC)

Direct analysis of phenylurea compounds by Gas Chromatography (GC) is generally avoided. mdpi.com These compounds are known to be thermally labile, meaning they decompose at the high temperatures typically used in GC inlet systems. newpaltz.k12.ny.usnih.gov The thermal degradation is often extensive and irreproducible, leading to the formation of corresponding isocyanates and amines, which complicates quantification and identification. nih.govcapes.gov.br

To overcome this limitation, a derivatization step is required prior to GC analysis. rsc.org Derivatization modifies the analyte to increase its volatility and thermal stability. researchgate.net Common derivatization reactions for ureas include methylation and silylation, which convert the polar N-H groups into more stable, less polar derivatives. rsc.orgresearchgate.net For instance, methylation can be performed using reagents like iodomethane, while silylation often employs reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). rsc.orggoogle.com Once derivatized, the compounds can be analyzed by GC, often coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) for selective detection. rsc.org

Table 2: Common Derivatization Approaches for Urea (B33335) Analysis by GC

Derivatization Type Reagent Example Target Functional Group Source(s)
Methylation Iodomethane with a strong base Amide Nitrogen (N-H) rsc.org
Silylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Amide Nitrogen (N-H) google.com
Acylation Acetic Anhydride (B1165640) Amide Nitrogen (N-H) nih.gov

| Fluorinated Acylation | Heptafluorobutyric anhydride (HFBA) | Amide Nitrogen (N-H) | acs.org |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for much faster separations and provides higher resolution and sensitivity. The analysis of urea in biological samples has been successfully demonstrated using UHPLC, achieving very short run times of around 1.5 minutes. bioanalysis-zone.com

For a compound like this compound, a UHPLC method would offer considerable advantages, particularly for high-throughput screening or when analyzing complex matrices. The enhanced resolution can help separate the target analyte from closely related impurities or metabolites. UHPLC is almost always paired with mass spectrometry detection (UHPLC-MS/MS) to handle the very narrow peaks generated and to provide definitive identification.

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for molecular weight determination and structural elucidation. When coupled with a chromatographic separation technique, it provides a high degree of specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification and identification of compounds like this compound in complex samples. nih.gov The LC system separates the analyte from the sample matrix, after which it enters the mass spectrometer.

Electrospray ionization (ESI) is a common soft ionization technique used for phenylurea compounds, which typically form protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov

In the tandem mass spectrometer, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CAD), causing it to break apart into characteristic product ions. nih.gov The fragmentation patterns provide a structural fingerprint of the molecule. For substituted ureas, common fragmentation pathways include the loss of an isocyanate group (R-N=C=O) or cleavage of the urea functional group. acs.org These specific transitions from a precursor ion to a product ion can be monitored in Selected Reaction Monitoring (SRM) mode, providing exceptional selectivity and sensitivity for quantification, with detection limits often in the nanogram-per-liter range. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for Phenylurea Analysis

Parameter Value/Type Source(s)
Chromatography UHPLC or HPLC bioanalysis-zone.comnih.gov
Column C18 or HILIC nih.govnih.gov
Ionization Source Electrospray Ionization (ESI) nih.gov
Ionization Mode Positive or Negative nih.gov
Precursor Ion [M+H]⁺ or [M-H]⁻ nih.govacs.org
Analysis Mode Tandem MS (MS/MS) nih.gov

| Detection Mode | Selected Reaction Monitoring (SRM) | google.com |

Quadrupole Time-of-Flight Mass Spectrometry (QqTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QqTOF-MS), often coupled with ultra-high-performance liquid chromatography (UHPLC), stands as a powerful technique for the analysis of compounds like this compound. mdpi.comresearchgate.net This high-resolution mass spectrometry (HRMS) method is prized for its exceptional sensitivity and accuracy, making it suitable for detecting trace levels of substances in complex mixtures. mdpi.com The QqTOF instrument combines a quadrupole mass analyzer, which acts as a mass filter, with a time-of-flight mass analyzer, which separates ions based on their mass-to-charge ratio (m/z). This hybrid configuration allows for both the selection of a specific precursor ion and the high-resolution analysis of its fragment ions, providing a high degree of confidence in compound identification. nih.gov

The methodology is particularly valuable in pesticide residue analysis and metabolomics, where the precise mass measurement capability, typically within ±5 ppm accuracy, allows for the determination of elemental compositions. mdpi.comnih.gov In a typical UHPLC-QqTOF-MS workflow, the sample is first separated chromatographically before being introduced into the mass spectrometer. The instrument can be operated in different modes, including full-scan MS to detect all ions within a mass range and product ion scans (MS/MS) to fragment specific ions for structural elucidation. nih.gov The data generated can be used to build spectral libraries for rapid screening of multiple compounds in a single run. mdpi.com The high resolving power of QTOF-MS helps to minimize interferences from matrix components, reducing the likelihood of false-positive results. researchgate.netsemanticscholar.org

Table 1: Typical Performance Characteristics of UHPLC-QTOF-MS for Pesticide Analysis

Parameter Typical Value/Range Reference
Mass Accuracy < 5 ppm mdpi.com
Resolution (FWHM) 30,000 - 42,000 mdpi.com
Linearity (r²) ≥ 0.980 mdpi.com
Limit of Quantification (LOQ) 4.1 to 9.7 µg/kg researchgate.netsemanticscholar.org

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. vscht.cz

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the phenyl ring, the N-H protons of the urea linkage, and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the presence and position of the chlorine atom. The integral of each signal is proportional to the number of protons it represents. vscht.cz For ¹³C NMR, signals corresponding to the methyl carbon, the carbonyl carbon, and the distinct carbons of the chlorophenyl group would be observed. spectrabase.com Deuterated solvents are used for sample preparation to avoid interference from solvent protons. vscht.cz

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹H Aromatic C-H 7.0 - 8.2 Multiplet
¹H N-H (phenyl side) ~8.5 - 9.5 Singlet (broad)
¹H N-H (methyl side) ~6.0 - 7.0 Singlet (broad)
¹H C-CH₃ ~2.7 - 2.8 Doublet
¹³C C=O ~155 - 160 -
¹³C Aromatic C-Cl ~125 - 130 -
¹³C Aromatic C-N ~135 - 140 -
¹³C Aromatic C-H ~120 - 130 -
¹³C N-CH₃ ~30 - 35 -

Note: Predicted values are based on general principles and data for similar compounds. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For a molecule to be IR active, there must be a change in the dipole moment during the vibration. For a vibration to be Raman active, there must be a change in the polarizability. researchgate.net

For this compound, characteristic vibrational bands can be assigned to specific functional groups. The N-H stretching vibrations typically appear as strong bands in the IR spectrum. The carbonyl (C=O) stretching of the urea group gives rise to a very strong and characteristic absorption. Aromatic C-H and aliphatic C-H stretching vibrations are also readily identifiable. scispace.comnih.gov The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, aiding in its unambiguous identification. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretching 3250 - 3500 Strong (IR)
Aromatic C-H Stretching 3000 - 3100 Medium-Weak (IR)
Aliphatic C-H Stretching 2850 - 3000 Medium (IR)
C=O (Urea I band) Stretching 1630 - 1680 Very Strong (IR)
N-H Bending / C-N Stretching (Urea II band) Bending/Stretching 1550 - 1620 Strong (IR)
Aromatic C=C Stretching 1450 - 1600 Medium-Variable
C-N Stretching 1200 - 1350 Medium
C-Cl Stretching 600 - 800 Medium-Strong

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions. nih.govscispace.comnih.gov

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices such as soil, water, or biological fluids, and to remove interfering substances prior to analysis.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. osti.gov The choice of the organic solvent is crucial and depends on the polarity of the target analyte. For a moderately polar compound like this compound, solvents such as dichloromethane (B109758) or a mixture of hexane (B92381) and methyl acetate (B1210297) could be employed. nih.gov

The process involves vigorously mixing the sample with the extraction solvent to facilitate the transfer of the analyte into the organic phase. After mixing, the phases are allowed to separate, and the organic layer containing the analyte is collected. nih.gov The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, the solvent-to-sample volume ratio, and the presence of salts. While effective, LLE can be labor-intensive and may consume significant volumes of organic solvents.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a more modern and widely used sample preparation technique that offers several advantages over LLE, including higher analyte recovery, better precision, reduced solvent consumption, and the ability to concentrate the analyte. fishersci.ca The technique involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. The analyte is retained on the sorbent while the matrix components pass through. fishersci.ca

A variety of sorbents are available, including reversed-phase (e.g., C18), normal-phase, ion-exchange, and polymeric materials. For extracting phenylurea compounds from aqueous samples, reversed-phase C18 or polymeric sorbents are commonly used. fishersci.canih.gov The SPE procedure consists of four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an appropriate solvent. nih.gov This not only cleans up the sample but also concentrates the analyte, improving detection limits in subsequent chromatographic analysis. unibo.it

Table 4: Generic Solid Phase Extraction (SPE) Protocol for Phenylurea Herbicides from Water

Step Procedure Solvent/Solution Purpose
1. Conditioning Pass solvent through the sorbent Methanol (B129727) followed by water (pH adjusted) To activate the sorbent and ensure reproducible retention.
2. Sample Loading Pass the water sample through the sorbent Water Sample Analyte adsorbs onto the sorbent.
3. Washing Pass a weak solvent through the sorbent Water or a water/methanol mixture To remove co-adsorbed interfering compounds.
4. Elution Pass a strong solvent through the sorbent Methanol, Acetonitrile, or Ethyl Acetate To desorb the analyte from the sorbent into a collection vial.

This represents a general procedure; specific volumes and solvents would be optimized for this compound. fishersci.canih.gov

Microextraction Techniques (e.g., Solid Phase Microextraction (SPME), Single Drop Microextraction (SDME))

Microextraction techniques represent a significant advancement in sample preparation, offering miniaturization, reduced solvent consumption, and integration of extraction, concentration, and sample introduction into a single step. mdpi.com These methods are celebrated for being cost-effective and environmentally friendly, aligning with the principles of green analytical chemistry. wikipedia.org

Solid Phase Microextraction (SPME)

Developed in the early 1990s, SPME is a solvent-free technique based on the partitioning of analytes between a sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. nih.govnih.gov The fiber is exposed to the sample or its headspace, allowing analytes to adsorb to the coating. Subsequently, the fiber is transferred to the injection port of a chromatographic instrument for thermal desorption and analysis. mdpi.comnih.gov

The choice of fiber coating is critical and depends on the analyte's polarity and volatility. Common coatings include polydimethylsiloxane (B3030410) (PDMS) for nonpolar compounds and mixed phases like Divinylbenzene/Carboxen/PDMS for a broader range of analytes. mdpi.com SPME is versatile and can be applied to various matrices, including environmental and biological samples. nih.govgumed.edu.pl Key parameters influencing SPME efficiency include extraction time, temperature, agitation, and the sample matrix's pH and ionic strength.

Table 1: Illustrative SPME Parameters for Analysis of Organic Compounds

ParameterDescriptionExample Value/ConditionSource
Fiber Coating The stationary phase that extracts the analyte.PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) 65 µm mdpi.com
Extraction Mode Method of exposing the fiber to the sample.Headspace (HS) superchroma.com.tw
Extraction Temp. Temperature at which extraction is performed.65°C superchroma.com.tw
Extraction Time Duration the fiber is exposed to the sample.20 - 60 min superchroma.com.tw
Desorption Temp. Temperature to release analytes into the GC.250°C superchroma.com.tw
Desorption Time Duration of heating in the injector.3 min superchroma.com.tw

Single Drop Microextraction (SDME)

SDME is a simple, rapid, and inexpensive microextraction technique that uses a single, sub-microliter to a few-microliter drop of an organic solvent for extraction. wikipedia.orgdoi.org The microdrop is suspended at the tip of a microsyringe needle and can be either directly immersed in the sample solution (Direct Immersion-SDME) or held in the headspace above the sample (Headspace-SDME) to extract volatile analytes. researchgate.netresearchgate.netmdpi.com After a stipulated extraction time, the microdrop is retracted back into the syringe and injected for analysis. doi.org

The efficiency of SDME is governed by several factors. researchgate.net The choice of solvent is crucial, requiring high analyte affinity and low water solubility. Other parameters that must be optimized include the microdrop volume, extraction time and temperature, sample agitation speed, and the ionic strength of the sample solution. researchgate.net Despite its advantages, a key challenge is maintaining the stability of the microdrop during the extraction process. doi.org

Table 2: Key Parameters in Single Drop Microextraction (SDME)

ParameterInfluence on ExtractionTypical ConditionsSource
Extraction Solvent Determines selectivity and enrichment factor.Toluene, n-Octane wikipedia.orgresearchgate.net
Drop Volume Affects surface area and extraction equilibrium.1 - 8 µL wikipedia.org
Extraction Time Time to allow analyte partitioning into the drop.150 seconds researchgate.net
Stirring Rate Enhances mass transfer from bulk solution to the drop.700 rpm researchgate.net
Ionic Strength Can increase analyte volatility ("salting-out" effect).15% NaCl researchgate.net
Sample pH Affects the charge state and extractability of ionizable analytes.Optimized based on analyte pKa doi.org

Accelerated Solvent Extraction Methods (e.g., Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), Pressurized Liquid Extraction (PLE))

Accelerated solvent extraction methods utilize elevated temperatures and/or pressures to increase the speed and efficiency of extracting analytes from solid and semi-solid samples compared to traditional techniques like Soxhlet extraction. nih.gov

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat solvents in contact with a sample, significantly accelerating the extraction of analytes from the matrix. anton-paar.comresearchgate.net The direct interaction of microwaves with polar molecules in the solvent and sample generates heat rapidly and efficiently. researchgate.net This process reduces extraction times from hours to minutes and substantially decreases solvent consumption. anton-paar.comncsu.edu MAE has been shown to provide extraction yields that are comparable to or even higher than those from conventional methods. researchgate.net Key parameters for optimization include microwave power, irradiation time, solvent choice, and the solvent-to-sample ratio. researchgate.net

Supercritical Fluid Extraction (SFE)

SFE is an advanced extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. jascoinc.com A substance becomes a supercritical fluid when heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. The low viscosity and high diffusivity of supercritical CO₂ allow it to penetrate solid matrices efficiently, resulting in rapid and effective extractions. jascoinc.com

A major advantage of SFE is its tunable selectivity; by adjusting the pressure and temperature, the density and solvating power of the CO₂ can be precisely controlled. jascoinc.com The addition of a small amount of a co-solvent, such as methanol or ethanol, can further modify the polarity of the supercritical fluid, enabling the extraction of a wider range of compounds. jascoinc.com SFE is considered a green technology because CO₂ is non-toxic, non-flammable, and is a gas at atmospheric conditions, which simplifies its removal from the extract. jascoinc.comnih.gov

Table 3: Comparison of Advanced Extraction Techniques

TechniquePrincipleAdvantagesCommon AnalytesSource
MAE Microwave energy heats solvent and sample.Very fast (15-30 min), low solvent use, high efficiency.Bioactive compounds, organic pollutants. anton-paar.comncsu.edu
SFE Uses supercritical CO₂ as a tunable solvent.Highly selective, no residual solvent, fast, "green" method.Natural products, pesticides, non-polar compounds. jascoinc.comnih.govnih.gov
PLE/ASE Uses conventional solvents at high temperature and pressure.Automated, fast (~12 min), low solvent use (~15 mL), filtered extract.Pesticides, herbicides, PAHs, PCBs. thermofisher.commdpi.comthermofisher.com

Pressurized Liquid Extraction (PLE)

Method Validation Parameters for Analytical Research (e.g., Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantitation)

Method validation is an essential process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net It ensures that the results obtained are reliable, accurate, and reproducible. researchgate.net Key parameters are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or SANTE for pesticide residue analysis. nih.gov

Specificity: This is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or matrix components. edqm.eu A lack of interference from these other substances ensures that the signal measured is from the analyte alone.

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (R²). nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is usually determined by analyzing a sample with a known concentration (e.g., a spiked matrix sample) and is expressed as the percentage of recovery. nih.gov For many analyses, average recoveries between 70% and 120% are considered acceptable. nih.gov

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. doi.org An RSD of ≤20% is a common requirement. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. globalresearchonline.net It is often estimated based on a signal-to-noise ratio of 3:1. globalresearchonline.net

LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.net The LOQ is crucial for the analysis of trace contaminants and is often determined at a signal-to-noise ratio of 10:1. npra.gov.my For urea and related compounds, LOQs in the low mg kg⁻¹ or µg L⁻¹ range have been achieved with modern chromatographic methods. doi.orgresearchgate.net

Table 4: Summary of Method Validation Parameters

ParameterDefinitionCommon Acceptance CriteriaSource
Specificity Ability to measure only the analyte.No significant interference at the analyte's retention time. edqm.eu
Linearity Proportionality of signal to concentration.Coefficient of Determination (R²) > 0.99 doi.org
Accuracy Closeness to the true value.70-120% mean recovery. nih.gov
Precision Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 20%. nih.gov
LOD Lowest detectable concentration.Signal-to-Noise Ratio (S/N) ≥ 3:1. globalresearchonline.net
LOQ Lowest quantifiable concentration.S/N ≥ 10:1, with acceptable accuracy and precision. globalresearchonline.netnpra.gov.my

Broader Academic Research Applications and Future Directions for 1 2 Chlorophenyl 3 Methylurea

Applications in Medicinal Chemistry Beyond Direct Therapeutics

Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with a specific protein or biomolecule, enabling researchers to study its function in its native environment. The development of probes often involves creating molecules with specific tags (like UV or mass tags) that allow for easy identification after they bind to their target. beilstein-journals.org

Given the established role of urea (B33335) derivatives in interacting with various biological targets, 1-(2-chlorophenyl)-3-methylurea could serve as a foundational structure for creating new chemical probes. nih.gov By modifying its structure to incorporate reporter groups, researchers could develop tools to investigate enzyme families or receptor sites where the phenylurea scaffold shows affinity. For instance, reactivity-based probes can be designed to covalently attach to their targets, which is a strategy used to identify natural products within complex cellular environments. beilstein-journals.org The exploration of this compound in this context could lead to novel probes for studying cellular pathways implicated in disease.

The core structure of this compound is an ideal scaffold for derivatization to create large libraries of novel compounds. In medicinal chemistry, a fragment-based approach is often used, where different parts of a hit compound are systematically modified to improve its activity and properties. nih.gov This process of scaffold hopping and derivatization can lead to the discovery of compounds with enhanced potency or novel mechanisms of action.

Research on other urea-based compounds demonstrates the viability of this strategy. For example, optimization libraries have been generated from adamantyl urea compounds to develop a clear structure-activity relationship (SAR) for anti-tuberculosis agents. nih.gov Similarly, extensive SAR studies on urea derivatives have been conducted to develop inhibitors of fibroblast growth factor receptor 1 (FGFR1) for treating metastatic breast cancer. nih.gov By systematically altering the chlorophenyl ring, the methyl group, or the urea linker of this compound, researchers can generate a diverse set of molecules for screening against a wide array of biological targets, thereby accelerating the discovery of new lead compounds.

The investigation of a compound's ability to kill cancer cells (cytotoxicity) is a fundamental step in preclinical cancer research. The human hepatocellular carcinoma (HepG2) cell line is a commonly used model for such studies. nih.govnih.gov The standard method involves exposing the cancer cells to the compound and then measuring cell viability to determine the concentration at which 50% of the cells are killed (IC₅₀ value). nih.gov

While direct studies on the cytotoxicity of this compound against HepG2 cells are not extensively documented in publicly available literature, the broader class of urea derivatives has shown significant anti-cancer properties. nih.gov For example, a series of novel urea compounds demonstrated cytotoxic potential against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov The anticancer effects of these compounds are often confirmed in various in vivo models. Given these precedents, this compound and its derivatives represent a promising area for preclinical investigation into their potential anti-cancer activities on various cell lines, including HepG2. Such studies would aim to establish the compound's cytotoxic profile and elucidate its mechanism of action, which could involve inducing apoptosis or altering mitochondrial integrity. nih.gov

Table 1: Illustrative Cytotoxicity Data for Related Urea Compounds against Cancer Cell Lines This table presents example data for different urea derivatives to illustrate typical findings in this research area, as specific data for this compound is not readily available.

Compound Series Cancer Cell Line Key Findings Reference
Novel Urea Analogs MDA-MB-231 (Breast Cancer) A series of 49 analogs were synthesized and evaluated for cytotoxic potential. nih.gov
Penfluridol (Urea-containing) Breast, Pancreatic, Glioblastoma, Lung Demonstrates antitumor properties in various cancer cell lines and in vivo models. nih.gov

The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents with novel mechanisms of action. nih.gov Urea derivatives have emerged as a promising class of compounds in this therapeutic area. nih.govmdpi.com Their mode of action can involve the inhibition of essential enzymes in the bacteria, such as epoxide hydrolases, which are crucial for its survival. nih.gov

The research into urea-based antitubercular agents often involves screening compound libraries against the M. tuberculosis H37Rv strain to determine their minimum inhibitory concentration (MIC). nih.govnih.gov For instance, a study on adamantyl urea compounds identified derivatives with potent activity, comparable to the frontline drug isoniazid. nih.gov Another study synthesized quinoline–urea–benzothiazole hybrids, with several compounds showing promising anti-TB activity. mdpi.com Although this compound itself has not been a primary focus, its core structure is present in more complex molecules that have been investigated. nih.gov This suggests that this compound and its derivatives warrant exploration as potential antitubercular agents, either alone or as part of more complex hybrid molecules.

Table 2: Example Antitubercular Activity of Related Urea Derivatives This table shows representative data for other urea-based compounds to highlight research outcomes in this field.

Compound Series Target Activity Reference
Adamantyl Phenyl Urea M. tuberculosis Best compounds had an MIC of 0.01 µg/mL. nih.gov
Substituted Dihydropyrimidinium Chlorides M. tuberculosis H37Rv Promising agents showed activity at 16 µg/mL against multidrug-resistant strains. nih.gov

Research in Agrochemical Sciences

The phenylurea class of chemicals has a long history of use in agriculture, primarily as herbicides. researchgate.net These compounds typically act by inhibiting photosynthesis in target weeds. researchgate.net

Phenylurea compounds, such as Monuron and Diuron (B1670789), are non-selective, systemic herbicides that block electron flow in photosystem II, leading to the death of the plant. researchgate.net The specific substitutions on the phenyl ring and the urea nitrogen atoms influence the herbicidal activity and selectivity. Compounds closely related to this compound, such as 3-(p-chlorophenyl)-1,1-dimethylurea, were identified as potent herbicides decades ago. nih.gov This history suggests a strong rationale for investigating this compound and its isomers for herbicidal properties.

Understanding Environmental Transformation Products and Degradation in Soils

The environmental fate of phenylurea herbicides is a significant area of research due to their widespread use in agriculture. researchgate.nettandfonline.comoup.com The degradation of these compounds in soil is a complex process involving both biotic and abiotic pathways, with microbial degradation being the predominant mechanism. oup.comoup.com

Research on related phenylurea herbicides, such as diuron and isoproturon, provides insights into the likely transformation products of this compound. The degradation of phenylureas in soil typically involves a series of demethylation and hydrolysis steps. For instance, the degradation of diuron, N'-(3,4-dichlorophenyl)-N,N-dimethylurea, proceeds through the formation of 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and subsequently 1-(3,4-dichlorophenyl)urea (B109879) (DCPU). mdpi.com This suggests that this compound could degrade to 1-(2-chlorophenyl)urea as a primary metabolite.

Several microorganisms have been identified that are capable of degrading phenylurea herbicides. Fungi such as Cunninghamella elegans, Mortierella isabellina, and various species of Aspergillus and Rhizoctonia can metabolize the N-alkoxy-N-alkyl and N,N-dialkyl side chains of these compounds. oup.com Bacterial strains, including Arthrobacter sp. and Ochrobactrum anthropi, have also demonstrated the ability to degrade various phenylurea herbicides. mdpi.comnist.gov The rate of degradation is influenced by soil type, organic matter content, pH, and the specific microbial populations present. researchgate.nettandfonline.comnih.gov

Table 1: Common Degradation Products of Related Phenylurea Herbicides

Parent CompoundPrimary MetaboliteSecondary Metabolite
Diuron1-(3,4-dichlorophenyl)-3-methylurea (DCPMU)1-(3,4-dichlorophenyl)urea (DCPU)
Isoproturon1-(4-isopropylphenyl)-3-methylurea1-(4-isopropylphenyl)urea
Linuron (B1675549)1-(3,4-dichlorophenyl)-3-methoxyurea1-(3,4-dichlorophenyl)urea (DCPU)

This table illustrates the common degradation pathways for phenylurea herbicides, suggesting a potential pathway for this compound.

Abiotic degradation processes, such as photolysis, can also contribute to the transformation of phenylurea herbicides, particularly on soil surfaces. oup.com However, these processes generally lead to partial degradation and the formation of intermediate products. oup.com

Applications in Materials Science and Other Scientific Fields (e.g., Lithium-Ion Battery Electrolytes)

The applications of phenylurea derivatives extend beyond agriculture into the realm of materials science. The urea functional group is known for its ability to form strong hydrogen bonds, a property that is leveraged in the design of various polymers and functional materials. nih.gov

Phenylurea compounds are used as intermediates in the production of plastics, dyes, and resins. researchgate.net Their thermal stability makes them suitable for applications in chemical manufacturing and the polymer industry. researchgate.net For instance, polyureas, which contain the urea linkage, are a class of polymers with applications ranging from construction to healthcare. nih.gov The incorporation of specific phenylurea derivatives can be used to tailor the properties of these polymers.

In the field of corrosion inhibition, urea and its derivatives have shown promise in protecting metals, such as carbon steel, from acidic environments. nih.gov The electron-rich nitrogen and oxygen atoms in the urea structure can interact with metal surfaces, forming a protective layer that inhibits corrosion. nih.gov

More recently, urea-based compounds have been investigated as electrolyte additives in lithium-ion batteries. These additives can improve the stability of the battery by forming a protective layer on the cathode, known as the cathode-electrolyte interphase (CEI). This layer can suppress the degradation of the electrolyte and the dissolution of metal ions from the cathode, leading to improved cycle life and performance. While specific research on this compound in this context is not available, the general promise of urea derivatives suggests a potential area for future investigation.

Future Research Directions and Emerging Areas of Investigation

Future research on this compound and related compounds is likely to follow several key trajectories, driven by the need for more effective and environmentally benign chemical applications.

A primary focus for environmental research will be to elucidate the specific degradation pathways of this compound in various soil types and under different environmental conditions. This includes identifying the full spectrum of its transformation products and assessing their potential toxicity and persistence. acs.org Understanding the specific microbial consortia and enzymes involved in its biodegradation could lead to the development of bioremediation strategies for contaminated sites. nih.gov

In materials science, the exploration of functionalized phenylureas as building blocks for novel polymers and materials is an expanding field. Research into the synthesis of unsymmetrical urea derivatives is opening up new possibilities for creating materials with tailored properties. mdpi.com The potential application of this compound in areas such as coatings, adhesives, and specialty polymers warrants further investigation. juniperpublishers.comencyclopedia.pub The development of bio-based and biodegradable polymers incorporating urea derivatives is also a growing area of interest. encyclopedia.pub

The emerging application of urea-based compounds as electrolyte additives in energy storage devices, particularly lithium-ion batteries, presents an exciting frontier. Future studies could explore how the specific substitution pattern of this compound influences its electrochemical properties and its effectiveness in stabilizing battery interfaces.

Furthermore, the broader class of phenylurea derivatives continues to be a source of inspiration for medicinal chemistry, with ongoing research into their potential as therapeutic agents. oup.com While outside the direct scope of this article, this highlights the versatility of the phenylurea scaffold and suggests that novel applications for compounds like this compound may yet be discovered.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.